3-Piperidylpropanol

Description

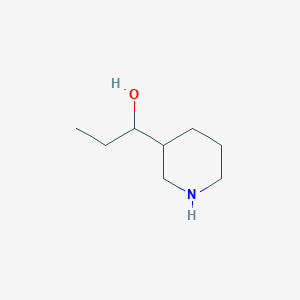

3-Piperidylpropanol (IUPAC name: 3-(piperidin-1-yl)propan-1-ol) is a tertiary alcohol featuring a piperidine ring attached to the third carbon of a propanol chain. Piperidine-containing compounds are of significant interest due to their bioactivity, particularly in central nervous system (CNS) drug development and as intermediates in organic synthesis.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

1-piperidin-3-ylpropan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-2-8(10)7-4-3-5-9-6-7/h7-10H,2-6H2,1H3 |

InChI Key |

BKPBAUVSSIWBHM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CCCNC1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of 3-Piperidylpropanol, with data derived from the provided evidence:

Key Observations:

Structural Variations: 3-Piperazinylpropan-2-ol () replaces the piperidine ring with a piperazine moiety, introducing an additional nitrogen atom. This enhances hydrogen-bonding capacity and alters pharmacological activity, making it suitable for antipsychotic drug synthesis. 3-Aminopropanol () lacks the cyclic amine but shares a linear propanol backbone. Its simpler structure facilitates derivatization into drugs like cyclophosphamide.

Physicochemical Properties: 3-Aminopropanol has a lower molecular weight (75.11 g/mol) and higher water solubility compared to piperidine/piperazine derivatives, making it versatile in aqueous formulations . 3-Piperidinopropiophenone HCl () exhibits higher molecular weight (253.77 g/mol) due to the aromatic phenyl group, which enhances lipophilicity and CNS penetration.

Synthetic Applications: Piperidine and piperazine derivatives are frequently synthesized via nucleophilic substitution or reductive amination. For example, highlights the use of 3-(piperazin-1-yl)propan-2-ol as a precursor in functionalized pentanamide synthesis . Pyridyl-propanol derivatives () are utilized in material science for designing ligands with tailored coordination properties .

Pharmacological Relevance: Piperidine-containing compounds (e.g., 3-Piperidinopropiophenone HCl) are prevalent in antipsychotic and anticholinergic drugs due to their ability to modulate dopamine and acetylcholine receptors . 3-Aminopropanol derivatives, such as domperidone and xylazine, demonstrate antiemetic and sedative effects, respectively .

Research Findings and Industrial Relevance

- Drug Development: Piperidine and piperazine propanol derivatives are critical in designing drugs with improved blood-brain barrier permeability.

- Material Science: Pyridyl-propanol derivatives (e.g., 3-(2-Pyridyl)-1-propanol) serve as ligands in catalysis and polymer synthesis, leveraging their nitrogen-based coordination sites .

- emphasizes the use of P95 respirators and full protective gear when working with similar amines to mitigate exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.